molecular formula C12H14I2O3 B12535609 Butanoic acid, 4-(2,6-diiodo-4-methylphenoxy)-, methyl ester CAS No. 654074-74-5

Butanoic acid, 4-(2,6-diiodo-4-methylphenoxy)-, methyl ester

Cat. No.: B12535609
CAS No.: 654074-74-5
M. Wt: 460.05 g/mol
InChI Key: HPLXVRRAFLBLSQ-UHFFFAOYSA-N
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Description

Butanoic acid, 4-(2,6-diiodo-4-methylphenoxy)-, methyl ester is a chemical compound with the molecular formula C12H14I2O3 and a molecular weight of 460.05 g/mol . This compound is characterized by the presence of a butanoic acid esterified with a methyl group and substituted with a 2,6-diiodo-4-methylphenoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Butanoic acid, 4-(2,6-diiodo-4-methylphenoxy)-, methyl ester typically involves the esterification of butanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Butanoic acid, 4-(2,6-diiodo-4-methylphenoxy)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can undergo electrophilic substitution reactions, particularly at the iodine-substituted positions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Scientific Research Applications

Butanoic acid, 4-(2,6-diiodo-4-methylphenoxy)-, methyl ester is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Butanoic acid, 4-(2,6-diiodo-4-methylphenoxy)-, methyl ester involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The diiodo substitution enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to Butanoic acid, 4-(2,6-diiodo-4-methylphenoxy)-, methyl ester include:

    Butanoic acid, 4-(4-methylphenoxy)-, methyl ester: Lacks the iodine substitution, resulting in different reactivity and binding properties.

    Butanoic acid, 4-(2,6-dichloro-4-methylphenoxy)-, methyl ester: Chlorine atoms instead of iodine, leading to variations in chemical behavior and applications.

The uniqueness of this compound lies in its diiodo substitution, which significantly influences its chemical properties and interactions .

Properties

CAS No.

654074-74-5

Molecular Formula

C12H14I2O3

Molecular Weight

460.05 g/mol

IUPAC Name

methyl 4-(2,6-diiodo-4-methylphenoxy)butanoate

InChI

InChI=1S/C12H14I2O3/c1-8-6-9(13)12(10(14)7-8)17-5-3-4-11(15)16-2/h6-7H,3-5H2,1-2H3

InChI Key

HPLXVRRAFLBLSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)I)OCCCC(=O)OC)I

Origin of Product

United States

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